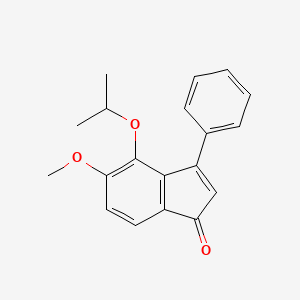![molecular formula C17H15N3O2 B14190656 3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)
3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide is an organic compound with a complex structure that includes a benzoylphenyl group and a hydrazinylidenemethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide typically involves the reaction of 3-benzoylbenzaldehyde with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoylphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-benzoylphenyl)propionitrile: A related compound with a similar benzoylphenyl group.
3-(4-methylphenyl)prop-2-enamide: Another enamide with a different substituent on the phenyl ring.
Uniqueness
3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide is unique due to its specific hydrazinylidenemethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide |
InChI |
InChI=1S/C17H15N3O2/c18-20-12-19-16(21)10-9-13-5-4-8-15(11-13)17(22)14-6-2-1-3-7-14/h1-12H,18H2,(H,19,20,21) |
InChI Key |
YCRKMKBLKKLMOP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=CC(=O)N/C=N/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=CC(=O)NC=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)
![1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one](/img/structure/B14190589.png)

![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)


![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)






